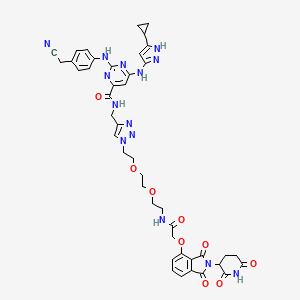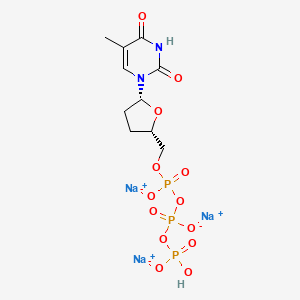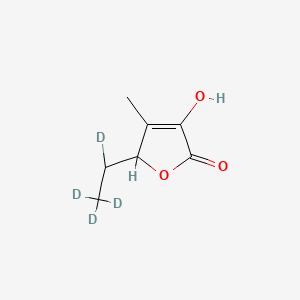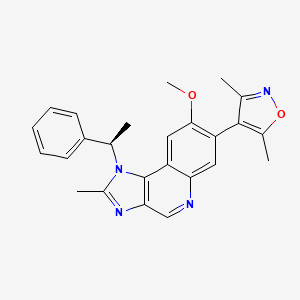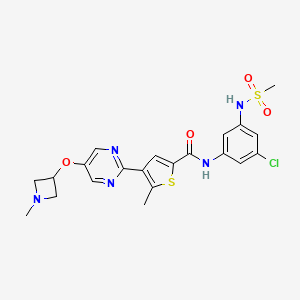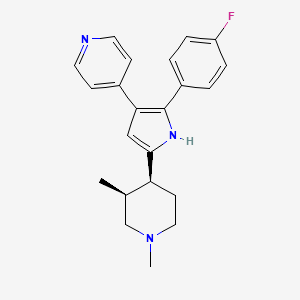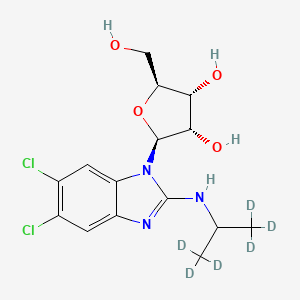
Aldosterone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldosterone-13C3 is a stable isotope-labeled compound of aldosterone, a primary mineralocorticoid and steroid hormone. Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, thereby maintaining blood pressure and fluid balance . The incorporation of carbon-13 isotopes into aldosterone allows for its use as an internal standard in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantitation of aldosterone levels in biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aldosterone-13C3 involves the incorporation of carbon-13 isotopes into the aldosterone molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with carbon-13. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and advanced purification techniques. The process includes the synthesis of labeled precursors, followed by their incorporation into the aldosterone molecule through a series of chemical reactions. The final product is then purified using chromatographic methods to achieve high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Aldosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Aldosterone can be oxidized to form aldosterone-18-glucuronide.
Reduction: Reduction of aldosterone can lead to the formation of tetrahydroaldosterone.
Substitution: Aldosterone can undergo substitution reactions, particularly at the hydroxyl and aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under acidic or basic conditions.
Major Products
Oxidation: Aldosterone-18-glucuronide
Reduction: Tetrahydroaldosterone
Substitution: Various substituted aldosterone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Aldosterone-13C3 has a wide range of applications in scientific research, including:
Mécanisme D'action
Aldosterone-13C3 exerts its effects by acting on mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron in the kidney. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the basolateral sodium-potassium pumps. As a result, sodium ions are reabsorbed into the blood, and potassium ions are secreted into the urine. Additionally, aldosterone stimulates hydrogen ion secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate levels and acid-base balance .
Comparaison Avec Des Composés Similaires
Aldosterone-13C3 can be compared with other isotope-labeled aldosterone compounds, such as:
Aldosterone-9,11,12,12-d4: Labeled with deuterium, used in similar analytical applications.
Aldosterone-2,2,4,6,6,21,21-d7: Another deuterium-labeled aldosterone derivative.
Progesterone-2,3,4-13C3: A carbon-13 labeled progesterone used in similar analytical techniques.
This compound is unique due to its specific isotopic labeling with carbon-13, which provides distinct advantages in terms of sensitivity and accuracy in analytical measurements compared to deuterium-labeled compounds .
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i6+1,8+1,13+1 |
Clé InChI |
PQSUYGKTWSAVDQ-AZJIJRICSA-N |
SMILES isomérique |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
